

JNJ-38877605: A Technical Overview of Preclinical Research in Non-Cardiac Therapeutic Areas

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Compound of Interest

Compound Name: JNJ 303

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Introduction

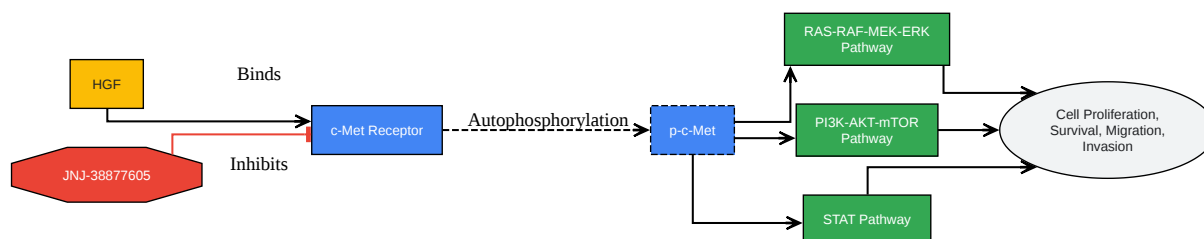
JNJ-38877605, also known as **JNJ 303**, is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the pathogenesis of various human cancers.[2][3] This has positioned c-Met as a compelling target for anticancer therapy.[3] JNJ-38877605 demonstrated significant preclinical antitumor activity in a range of cancer models.[4] However, its clinical development was terminated due to species-specific renal toxicity observed in a phase I trial.[3][4] This document provides an in-depth technical guide on the preclinical research of JNJ-38877605 in non-cardiac therapeutic areas, with a primary focus on oncology.

Mechanism of Action

JNJ-38877605 exerts its therapeutic effects by selectively inhibiting the c-Met receptor tyrosine kinase.[3] It binds to the ATP-binding site of the c-Met kinase domain, preventing its phosphorylation and subsequent activation.[2] This blockade of c-Met signaling leads to the inhibition of downstream pathways critical for tumor growth and survival.[5]

c-Met Signaling Pathway Inhibition

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation initiates a cascade of downstream signaling events. JNJ-38877605 effectively inhibits this initial activation step.



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Figure 1: JNJ-38877605 Inhibition of the c-Met Signaling Pathway.

Quantitative Data Presentation

The preclinical efficacy of JNJ-38877605 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of JNJ-38877605

Parameter	Value	Cell Lines	Reference
c-Met Kinase IC50	4 nM	N/A (Biochemical Assay)	[2]
Selectivity	>600-fold vs. >200 other kinases	N/A	[2]
Inhibition of c-Met Phosphorylation	Effective at 500 nM	EBC1, GTL16, NCI-H1993, MKN45	[2]
Inhibition of RON Phosphorylation	Effective at 500 nM	EBC1, GTL16, NCI-H1993, MKN45	[2]

Table 2: In Vivo Efficacy of JNJ-38877605 in Xenograft Models

Animal Model	Tumor Type	Dosage	Effect	Reference
GTL16 Xenograft	Gastric Carcinoma	40 mg/kg/day (p.o.) for 3 days	Significant decrease in plasma IL-8, GRO α , and uPAR	[2]
U251 Xenograft	Glioblastoma	Not Specified	Combination with ionizing radiation counteracted radiation-induced invasiveness and promoted apoptosis	[5]
MDA-MB-231 Xenograft	Breast Cancer	Not Specified	Combination with ionizing radiation enhanced radiosensitivity	[5]

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. The following sections provide generalized methodologies based on the available information and standard laboratory practices. For specific details, it is recommended to consult the original publications.

In Vitro Kinase Assay (Representative Protocol)

The inhibitory activity of JNJ-38877605 on c-Met kinase was likely determined using a biochemical assay format, such as a radiometric or fluorescence-based assay.

- Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), JNJ-38877605, and assay buffer.

- Procedure:
 1. The kinase reaction is initiated by combining the c-Met enzyme, substrate, and varying concentrations of JNJ-38877605 in the assay buffer.
 2. The reaction is started by the addition of ATP (for radiometric assays, [γ - 32 P]ATP is used).
 3. The reaction mixture is incubated for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).
 4. The reaction is stopped, and the amount of phosphorylated substrate is quantified.
 5. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Phosphorylation Assay (Representative Protocol)

The effect of JNJ-38877605 on c-Met phosphorylation in cancer cell lines was typically assessed by Western blotting.

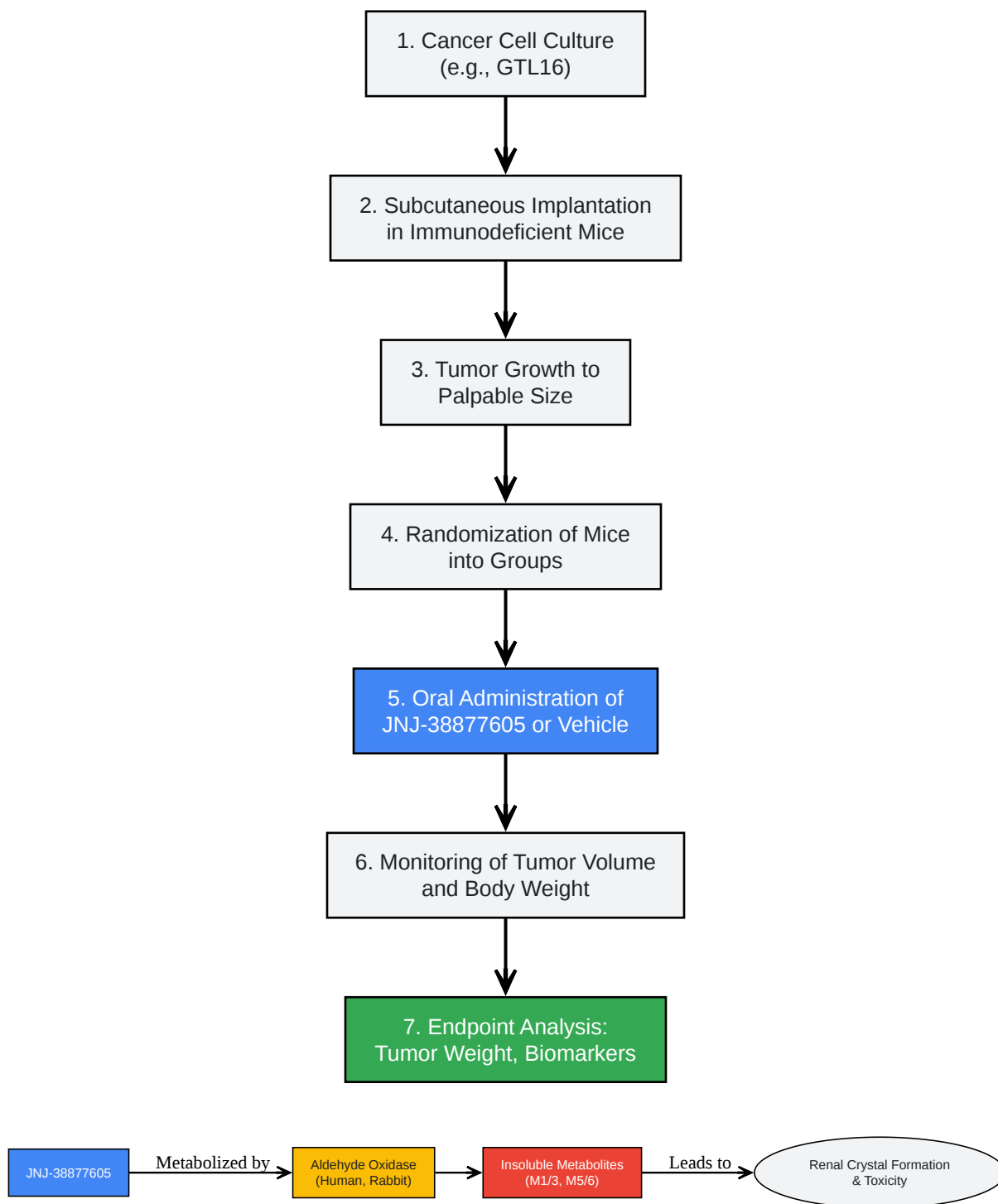
- Cell Culture: Human cancer cell lines with known c-Met activation (e.g., GTL16, MKN45) are cultured in appropriate media.
- Treatment: Cells are treated with various concentrations of JNJ-38877605 or vehicle control for a specified duration. In some experiments, cells are stimulated with HGF to induce c-Met phosphorylation.
- Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
- Western Blotting:
 1. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

2. The membrane is blocked to prevent non-specific antibody binding.
3. The membrane is incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met. Antibodies against other signaling proteins like p-AKT, p-ERK, and their total forms are also used.
4. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
5. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Xenograft Studies (Representative Protocol)

The in vivo antitumor activity of JNJ-38877605 was evaluated in immunodeficient mice bearing human tumor xenografts.

- **Animal Model:** 6-week-old female immunodeficient mice (e.g., nu/nu or SCID) are used.[\[2\]](#)
- **Tumor Implantation:** A suspension of human cancer cells (e.g., 5×10^6 GTL16 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.[\[2\]](#)
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
- **Drug Administration:** JNJ-38877605 is administered orally (p.o.) at the specified dose and schedule. The vehicle for administration is a solution that can include propylene glycol and Tween 80 in D5W.[\[2\]](#)
- **Efficacy Evaluation:** Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised and weighed. Plasma samples can be collected to measure biomarkers like IL-8 and GRO α .[\[2\]](#)



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